

Industrial Scale Synthesis of Glycine Tert-Butyl Ester: Application Notes and Protocols

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Compound of Interest							
Compound Name:	Glycine tert-butyl ester						
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of **Glycine tert-butyl ester**, a crucial intermediate in peptide synthesis and the development of various pharmaceuticals.[1][2] The following sections outline prevalent and scalable synthesis methodologies, offering comparative data and step-by-step experimental procedures.

Synthesis Methodologies Overview

Several viable routes for the industrial production of **Glycine tert-butyl ester** have been established. The selection of a specific method often depends on factors such as cost of raw materials, desired purity, environmental impact, and scalability. The most prominent methods include:

- Two-Step Synthesis via Azido Intermediate: This classic and robust method involves the reaction of tert-butyl chloroacetate with sodium azide, followed by the reduction of the resulting tert-butyl azidoacetate.[3][4]
- Acid-Catalyzed Transesterification: An environmentally friendly approach that utilizes the direct reaction of glycine with a tert-butyl ester source, such as tert-butyl acetate or ethyl tert-butyl ester, in the presence of a strong acid catalyst.[4][5]



- Phthalimide-Based Synthesis: A scalable process that begins with the reaction of a metal phthalimide with a tert-butyl haloacetate, offering a high-purity product.[1]
- Direct Amination of Tert-Butyl Chloroacetate: This method involves the direct reaction of tertbutyl chloroacetate with an ammoniating agent, providing a more direct route to the final product.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis protocols, allowing for easy comparison of yields and process parameters.

Table 1: Synthesis of Glycine tert-butyl ester via Azido Intermediate

Step	Reacta nts	Cataly st/Rea gent	Solven t	Tempe rature (°C)	Reacti on Time (h)	Yield (%)	Purity (%)	Refere nce
1. Azidatio n	tert- Butyl chloroa cetate, Sodium azide	-	60% Aceton e-Water	Reflux	18	92	-	[3]
2. Reducti on	tert- Butyl azidoac etate	5% Palladiu m-on- charcoa	Methan ol	Room Temp	10	72 (from phosphi te salt)	-	[3]
Overall	-	-	-	-	-	50-55	-	[3]

Table 2: Acid-Catalyzed Transesterification



Reacta nts	Cataly st	Solven t	Tempe rature (°C)	Reacti on Time (h)	Produ ct	Yield	Purity (%)	Refere nce
Glycine, tert- Butyl acetate	Perchlo ric acid	tert- Butyl acetate	0-10	48-72	Glycine tert- butyl ester	145 kg from 105 kg Glycine	>90	[5]
Glycine, Ethyl tert- butyl ester	Acid	-	-	-	Glycine tert- butyl ester	-	-	[5]

Table 3: Phthalimide-Based Synthesis

Step	Reacta nts	Reage nt	Solven t	Tempe rature (°C)	Reacti on Time (h)	Yield (%)	Purity (%)	Refere nce
1. Phthali mide Alkylati on	Potassi um phthali mide, tert- Butyl chloroa cetate	Potassi um carbona te	DMF	20-80	4-8	95-98	96-97	[1]
2. Deprote ction & Salt Formati on	Interme diate from Step 1	Hydrazi ne hydrate, HCl in 1,4- dioxane	Toluene	0-10	0.5-1	65-75	90-96	[1]



Table 4: Direct Amination of Tert-Butyl Chloroacetate

| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | tert-Butyl chloroacetate, Liquid ammonia | Tetrahydrofuran | 50 | 12 | 72 | 97 | [6] | tert-Butyl chloroacetate, Liquid ammonia | - | 40 | 6 | 65 | 96 | [6] |

Experimental Protocols Protocol 1: Synthesis via Azido Intermediate

This protocol is adapted from a procedure published in Organic Syntheses.[3]

Step 1: Synthesis of t-Butyl Azidoacetate

- In a round-bottomed flask equipped with a reflux condenser, combine 30 g (0.2 mole) of tbutyl chloroacetate, 24 g (0.37 mole) of sodium azide, and 90 ml of 60% (v/v) acetone-water.
- Heat the heterogeneous mixture to reflux on a steam bath for 18 hours.
- After reflux, distill off the acetone.
- Add 15 ml of water to the remaining mixture to dissolve any inorganic salts.
- Transfer the mixture to a separatory funnel, separate the layers, and extract the lower aqueous layer twice with 25-ml portions of ether.
- Combine the ethereal extracts with the original upper layer and dry the solution over anhydrous sodium sulfate.
- Distill the ether, and fractionate the residual oil under reduced pressure. Collect the fraction boiling from 33–41°C (1 mm) to yield t-butyl azidoacetate.

Step 2: Synthesis of Glycine t-butyl Ester

- In a 500-ml suction filtration flask equipped with a gas-inlet tube and a magnetic stirrer, add a solution of 28.9 g (0.18 mole) of t-butyl azidoacetate in 150 ml of methanol and 0.7 g of 5% palladium-on-charcoal catalyst.
- Purge the flask with nitrogen for 5 minutes.



- Replace the nitrogen with a hydrogen supply and pass hydrogen over the stirred mixture for 10 hours.
- After the reaction is complete, displace the hydrogen with nitrogen.
- Filter the catalyst and wash it with 5 ml of methanol.
- To the filtrate, add 15 g (0.18 mole) of phosphorous acid and warm gently to dissolve.
- Cool the solution to room temperature, add 150 ml of ether slowly, and cool at 0°C for 12 hours to precipitate glycine t-butyl ester phosphite.
- Filter the precipitate, wash with ether, and dry.
- To obtain the free base, dissolve 32 g (0.15 mole) of the phosphite salt in 50 ml of a wellcooled 6N sodium hydroxide solution with stirring.
- Extract the solution with three 20-ml portions of ether.
- Combine the extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Distill the residue to obtain pure glycine t-butyl ester (b.p. 65–67°C at 20 mm).

Protocol 2: Acid-Catalyzed Transesterification

This protocol is based on a patented industrial process.[5]

- To a 2000 L reactor, add 1400 L of tert-butyl acetate and 105 kg of glycine.
- While maintaining the temperature between 0-10°C, slowly add 180 kg of perchloric acid.
- Stir the reaction mixture at 0-10°C for 48-72 hours, monitoring the reaction progress by TLC.
- Once the glycine reactant is more than 90% consumed, adjust the pH of the mixture to 6.5-7.5 with a 4 N aqueous sodium hydroxide solution.
- Separate the organic layer.

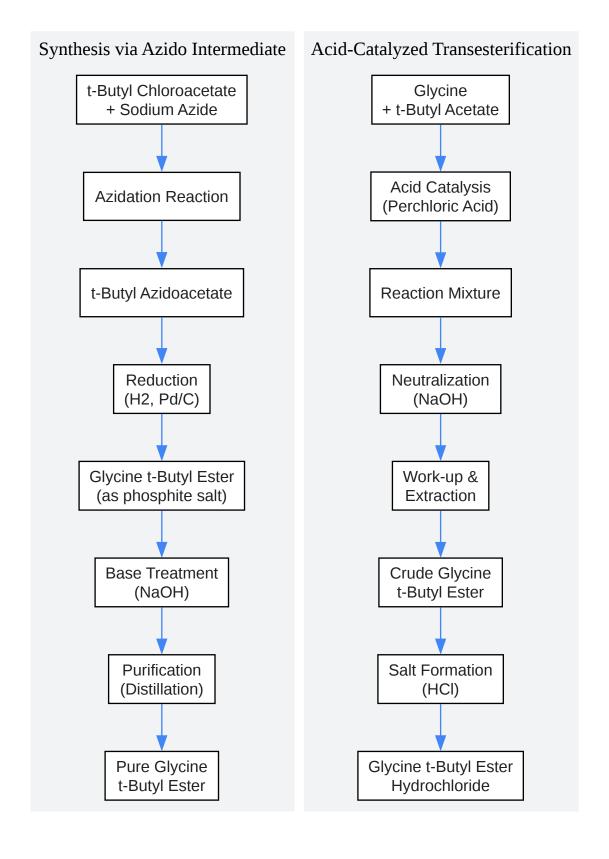


- Extract the aqueous layer with dichloromethane.
- Combine all organic layers and wash with brine until the product is pure by TLC analysis.
- Concentrate the combined organic phase to obtain approximately 145 kg of tert-butyl glycinate.
- To form the hydrochloride salt, dissolve the crude product in 100 L of ethyl acetate and bubble hydrogen chloride gas through the solution while cooling until the pH reaches 0.5.
- The resulting crystalline substance is collected by centrifugation and washed to yield approximately 150 kg of glycine tert-butyl hydrochloride.

Visualizations

The following diagrams illustrate the workflow and logical relationships of the described synthesis processes.

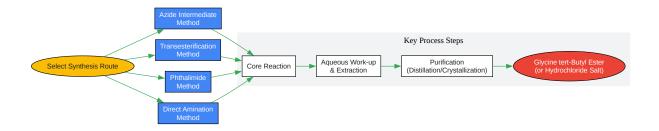




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Caption: Comparative workflow of two major industrial synthesis routes for **Glycine tert-butyl ester**.



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Caption: Logical relationship of key stages in the industrial synthesis of **Glycine tert-butyl ester**.

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